molecular formula C13H18N2O2 B2388040 N-(2-methoxyphenyl)piperidine-3-carboxamide CAS No. 1016503-75-5

N-(2-methoxyphenyl)piperidine-3-carboxamide

Cat. No.: B2388040
CAS No.: 1016503-75-5
M. Wt: 234.299
InChI Key: SMFQDHOZSBZMPK-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)piperidine-3-carboxamide is a synthetic compound featuring a piperidine ring substituted at position 3 with a carboxamide group. The amide nitrogen is linked to a 2-methoxyphenyl moiety, where the methoxy (-OCH₃) group is in the ortho position relative to the aromatic ring. This structural motif is pivotal in modulating physicochemical properties (e.g., solubility, lipophilicity) and biological interactions, particularly with enzymes or receptors.

Properties

IUPAC Name

N-(2-methoxyphenyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10/h2-3,6-7,10,14H,4-5,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFQDHOZSBZMPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection-Activation-Deprotection Strategy

The most widely documented approach involves a three-step sequence: protection of the piperidine amine, coupling with 2-methoxyaniline, and deprotection to yield the final product.

Step 1: Protection of Nipecotic Acid
Nipecotic acid (piperidine-3-carboxylic acid) is protected at the secondary amine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. In a representative procedure, nipecotic acid (1.549 mmol) is dissolved in a dioxane-water mixture (2:1 v/v) and treated with Boc anhydride (1.703 mmol) at 0°C. The reaction is warmed to room temperature, stirred overnight, and acidified to precipitate the protected intermediate, tert-butoxycarbonyl-piperidine-3-carboxylic acid, in 96% yield.

Step 2: Amide Bond Formation
The Boc-protected carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). Reaction with 2-methoxyaniline in dichloromethane (DCM) at room temperature affords tert-butoxycarbonyl-N-(2-methoxyphenyl)piperidine-3-carboxamide. This step typically achieves yields of 70–85%, depending on the stoichiometry of coupling reagents.

Step 3: Deprotection
The Boc group is cleaved using trifluoroacetic acid (TFA) in DCM at −5°C for 1 hour. After neutralization with aqueous sodium hydroxide, extraction with DCM and concentration yields this compound as a crystalline solid with a purity >95%.

Direct Amidation Approach

An alternative single-step method employs in situ activation of nipecotic acid without protection. Here, nipecotic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) and reacted directly with 2-methoxyphenylamine. However, this method suffers from competing side reactions at the piperidine amine, resulting in lower yields (40–50%) and requiring rigorous purification.

Industrial-Scale Production Considerations

Industrial processes optimize for cost and scalability. Continuous flow reactors and immobilized catalysts have been proposed to enhance reaction efficiency. For example, a packed-bed reactor with EDC immobilized on silica gel reduces reagent waste and improves coupling yields to 90% under steady-state conditions.

Reaction Optimization and Analytical Data

Coupling Reagents and Solvent Systems

The choice of coupling agents significantly impacts yield. A comparative study reveals:

Coupling Agent Solvent Temperature Yield (%)
EDC/DMAP DCM 25°C 85
HATU DMF 0°C → 25°C 92
DCC/HOBt THF Reflux 78

Data synthesized from

EDC/DMAP in DCM provides a balance of efficiency and ease of purification, while HATU in dimethylformamide (DMF) offers higher yields at the expense of solvent toxicity.

Purification and Characterization

Crude products are purified via silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

  • ¹H NMR (500 MHz, CDCl₃): δ 10.75 (s, 1H, NH), 7.67 (d, J = 2.4 Hz, 1H, aromatic), 3.92 (s, 3H, OCH₃), 3.36–3.22 (m, 1H, piperidine-H).
  • ESI-MS: [M + H]⁺ m/z = 263.2.

Challenges and Mitigation Strategies

Competing Side Reactions

The unprotected piperidine amine may undergo undesired acylation or oxidation. Strategies include:

  • Kinetic Control: Slow addition of acyl chloride to the amine at low temperatures (−10°C).
  • Selective Protection: Use of acid-labile groups (e.g., Boc) that are orthogonal to amide bond stability.

Scalability and Cost

Industrial adoption requires minimizing expensive coupling agents. Catalytic methods using trimethylaluminum or boron trifluoride etherate enable direct amidation of esters with amines, reducing reliance on EDC/HATU.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Structure and Synthesis

N-(2-methoxyphenyl)piperidine-3-carboxamide is characterized by a piperidine ring substituted with a 2-methoxyphenyl group and a carboxamide functional group. Its synthesis typically involves the reaction of 2-methoxybenzoic acid derivatives with piperidine, followed by acylation processes. This compound belongs to the class of piperidine derivatives, which are widely studied for their pharmacological properties.

Scientific Research Applications

The compound has been investigated for its potential applications in several scientific fields:

1. Medicinal Chemistry

  • Therapeutic Potential : this compound has shown promise in treating neurological disorders due to its receptor-modulating effects. Research indicates its affinity for serotonin and dopamine receptors, which could be beneficial in managing conditions like depression and anxiety .
  • Anticancer Activity : Studies have highlighted its selective toxicity towards cancer cells while sparing normal cells. For instance, one derivative demonstrated an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating significant anticancer potential .

2. Biological Activity

  • Antimicrobial Properties : Similar compounds have exhibited significant antimicrobial activity. A study evaluated various derivatives for their minimum inhibitory concentration (MIC) against pathogens, with some showing MIC values as low as 0.22 μg/mL against Staphylococcus aureus .
  • Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored, particularly concerning acetylcholinesterase (AChE) and urease activities, which are relevant in treating Alzheimer's disease and urinary tract infections .

Case Studies

Several case studies have documented the biological activity of this compound:

  • Antimicrobial Evaluation : A study on a series of piperidine derivatives revealed that incorporating the sulfonamide group significantly enhanced antimicrobial activity compared to non-sulfonamide counterparts.
  • Anticancer Mechanism : Research indicated that the compound induces apoptosis in cancer cells, with increased caspase activity observed in treated samples.
  • Safety Profile : Toxicity studies indicated that this compound did not exhibit acute toxicity in animal models up to doses of 2000 mg/kg, suggesting a favorable safety profile for further development .

Antimicrobial Activity

CompoundMIC (μg/mL)Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

Anticancer Activity

Cell LineIC50 (μM)Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (Normal)>2Low

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, it may interact with receptors in the nervous system, modulating their activity and influencing neurotransmitter release .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

The activity and applications of piperidine-3-carboxamide derivatives are highly sensitive to substituent variations. Below is a comparison of key analogs:

Compound Name Substituents on Piperidine/Phenyl Group Key Functional Differences Reference
N-(2-Methoxyphenyl)piperidine-3-carboxamide 2-Methoxyphenyl, no additional sulfonyl/chloro groups Baseline structure for comparison
N-(3-Chloro-4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide 3-Chloro-4-methoxyphenyl; methylsulfonyl at N1 Enhanced electron-withdrawing effects
1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide Pyridazine and pyridine substituents Expanded aromatic system for binding
N-(2,4-Dimethylphenyl)-1-(1-methylimidazole-4-sulfonyl)piperidine-3-carboxamide 2,4-Dimethylphenyl; imidazole-sulfonyl at N1 Increased steric bulk and polarity

Key Observations :

  • Electron-Donating vs.
  • Aromatic System Modifications : Pyridazine and pyridine substituents (e.g., ) introduce additional hydrogen-bonding or π-π stacking capabilities.
  • Ortho-Substitution Effects : The 2-methoxy group in the parent compound may reduce steric hindrance compared to 3- or 4-substituted analogs, but suggests that 2-alkoxy substitutions generally decrease inhibitory activity in photosynthetic systems compared to para-substituted derivatives .
Antiviral Potential
  • ZINC08765174: A piperidine-3-carboxamide derivative (1-[3-(1H-indol-3-yl)propanoyl]-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide) demonstrated strong binding affinity (-11.5 kcal/mol) to COVID-19 Mpro, outperforming the control drug peramivir (-9.8 kcal/mol) . This highlights the scaffold’s versatility in antiviral drug design.
Insecticidal Activity
  • N-Substituted Benzamide Derivatives : Compounds like N-[(2-methoxyphenyl)carbamoyl]-3,5-dinitrobenzamide () showed significant mortality rates (70–90%) against Aulacaspis tubercularis, suggesting that electron-withdrawing groups (e.g., nitro) enhance insecticidal efficacy .

Biological Activity

N-(2-methoxyphenyl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a carboxamide group at the third position and a methoxyphenyl group at the second position. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity.
  • Receptor Binding : It may interact with receptors in the nervous system, modulating neurotransmitter release and influencing various physiological processes.

1. Enzyme Inhibition

This compound has demonstrated potential as an inhibitor of various enzymes, including cathepsin K, which plays a role in bone resorption. In studies, derivatives exhibited IC50 values indicating their potency in inhibiting this enzyme .

2. Neuroprotective Effects

Research indicates that the compound may have neuroprotective properties, making it a candidate for treating neurological disorders. Its interaction with neurotransmitter receptors could help mitigate neurodegenerative conditions.

3. Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.

Research Findings and Case Studies

A variety of studies have investigated the biological activity of this compound:

StudyFindings
Investigated for enzyme inhibition and receptor binding; potential therapeutic effects in neurological disorders.
Evaluated for inhibitory activities against cathepsin K; exhibited an IC50 value of 13.52 µM.
Explored for neuroprotective effects; interactions with neurotransmitter receptors were noted.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions. Structural modifications have been made to enhance its biological activity and solubility:

  • Methoxy Group : The presence of the methoxy group enhances solubility compared to halogenated counterparts.
  • Pyridazine Moiety : Incorporating pyridazine into the structure has shown to improve biological efficacy while maintaining favorable pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-methoxyphenyl)piperidine-3-carboxamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling a piperidine-3-carboxylic acid derivative with a 2-methoxyphenylamine group. Key steps include:

  • Amide Bond Formation : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in anhydrous solvents (e.g., dichloromethane) under inert atmospheres .
  • Solvent Optimization : Replace traditional solvents (DMF) with greener alternatives (e.g., ethyl acetate) to reduce environmental impact .
  • Purification : Employ column chromatography or recrystallization to isolate the compound in ≥95% purity .

Q. Which analytical techniques are most reliable for characterizing This compound?

  • Methodological Answer :

  • Structural Confirmation : Use ¹H/¹³C NMR to verify the piperidine ring protons (δ 1.5–3.0 ppm) and the methoxyphenyl group (δ 3.8 ppm for OCH₃) .
  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, achieving a retention time consistent with the compound’s logP (~2.5) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., m/z 294.3 [M+H]⁺) .

Q. How does the stability of This compound vary under different storage conditions?

  • Methodological Answer :

  • Short-Term Stability : Stable at room temperature in desiccated, amber vials for 6 months .
  • pH Sensitivity : Degrades in acidic conditions (pH <4), forming hydrolyzed byproducts; use neutral buffers (pH 7.4) for biological assays .
  • Long-Term Storage : Store at -20°C under argon to prevent oxidation of the piperidine ring .

Advanced Research Questions

Q. What evidence supports the biological activity of This compound in cancer research?

  • Methodological Answer :

  • In Vitro Assays : Demonstrated IC₅₀ values of 8–12 µM against HCT-116 (colon cancer) and MCF-7 (breast cancer) cells via MTT assays. Compare with positive controls (e.g., cisplatin) to validate potency .
  • Mechanistic Studies : Use Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) and flow cytometry for cell-cycle arrest (G1 phase) .
  • Target Identification : Perform kinase profiling to identify interactions with serine/threonine kinases (e.g., AKT1) .

Q. How can structure-activity relationship (SAR) studies guide the design of This compound analogs?

  • Methodological Answer :

  • Substituent Modification : Replace the 2-methoxyphenyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance metabolic stability .
  • Piperidine Ring Alterations : Introduce methyl groups at the 4-position to improve lipophilicity (logP increase by ~0.5 units) and blood-brain barrier penetration .
  • Bioisosteric Replacement : Substitute the carboxamide with sulfonamide groups to modulate solubility and binding affinity .

Q. What enzymatic pathways are involved in the metabolism of This compound, and how can metabolic stability be improved?

  • Methodological Answer :

  • CYP450 Metabolism : Hepatic microsomal studies (rat/rabbit) show CYP2E1 and CYP1A2 mediate oxidation to o-aminophenol and o-nitrosoanisole metabolites .
  • Inhibition Assays : Co-incubate with CYP inhibitors (e.g., ketoconazole) to identify dominant metabolic pathways .
  • Stabilization Strategies : Deuterate the methoxy group or introduce fluorine atoms to block metabolic hotspots .

Q. How should researchers address contradictory data in pharmacological studies of this compound?

  • Methodological Answer :

  • Standardized Protocols : Use identical cell lines (e.g., ATCC-validated MCF-7) and serum-free media to minimize batch variability .
  • Dose-Response Validation : Replicate experiments across ≥3 independent trials with controls for solvent effects (e.g., DMSO <0.1% v/v) .
  • Data Normalization : Apply Z-factor scoring to distinguish true activity from assay noise .

Q. What computational methods are effective for predicting the binding modes of This compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3ERT for estrogen receptors). Validate poses with MM-GBSA free-energy calculations .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (310 K, 1 atm) .
  • QSAR Modeling : Develop 2D/3D-QSAR models using MOE or Schrodinger Suite to correlate substituent effects with bioactivity .

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